3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC17901571
Molecular Formula: C19H16N6O2S
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N6O2S |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 6-[(4-methoxyphenoxy)methyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C19H16N6O2S/c1-12-17(24-10-4-3-5-15(24)20-12)18-21-22-19-25(18)23-16(28-19)11-27-14-8-6-13(26-2)7-9-14/h3-10H,11H2,1-2H3 |
| Standard InChI Key | NMVGYRLOQVGHHA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)OC |
Introduction
Chemical Formula
Although the exact molecular formula is not provided in the search results, the structure implies a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.
Potential Synthesis
The synthesis of such compounds typically involves multi-step reactions:
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Formation of the imidazo[1,2-a]pyridine core through cyclization reactions.
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Introduction of the triazolo-thiadiazole moiety using thiourea derivatives and hydrazine-based precursors.
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Attachment of the methoxyphenoxy group via nucleophilic substitution or coupling reactions.
These steps require precise control of reaction conditions to ensure high yield and purity.
Biological Activity
Compounds with similar scaffolds are often studied for their pharmacological potential:
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Antimicrobial Properties: The presence of nitrogen and sulfur in heterocycles enhances interactions with microbial enzymes.
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Anticancer Activity: The imidazo-pyridine core is a known pharmacophore in oncology research.
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Anti-inflammatory Effects: Methoxyphenyl groups can modulate enzyme activity in inflammatory pathways.
Further research involving molecular docking and in vitro studies would be necessary to confirm these activities.
Applications
This compound could be explored in:
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Drug Discovery: As a lead compound for developing treatments targeting specific enzymes or receptors.
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Material Science: Heterocyclic compounds are sometimes used in organic electronics or as ligands in coordination chemistry.
Data Table
Future Research Directions
To fully characterize this compound:
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Conduct spectroscopic analysis (NMR, IR) to confirm its structure.
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Perform biological assays to evaluate its efficacy against various targets.
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Use computational methods (e.g., molecular docking) to predict binding affinities.
Without specific references from reliable sources about this exact compound, the above information is extrapolated from general knowledge about similar chemical structures.
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